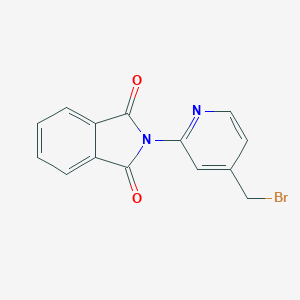

2-(4-(Bromometil)piridin-2-IL)isoindolina-1,3-diona

Descripción general

Descripción

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core structure with a bromomethyl-pyridinyl substituent

Aplicaciones Científicas De Investigación

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially altering signal transduction pathways within the cell.

Biochemical Pathways

The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . Dopamine signaling plays a key role in the reward system of the brain, motor control, and a number of endocrine functions. Downstream effects could include changes in mood, motor control, and various other physiological functions.

Pharmacokinetics

It is known that the compound is neutral and hydrophobic, which suggests that it can pass through the living membrane in vivo

Result of Action

One study suggests that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in raji cells . In addition, one of the isoindoline derivatives was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione has shown promising properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cellular Effects

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione has shown significant effects on various types of cells. For instance, it has been found to have an inhibitory effect on the viability of cancer cells . It was observed that this compound induced apoptosis and necrosis in Raji cells .

Molecular Mechanism

At the molecular level, 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione exerts its effects through binding interactions with biomolecules, specifically with the dopamine receptor D2 .

Temporal Effects in Laboratory Settings

It has been observed that the compound has the ability to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in a maximal electroshock (MES) model .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl-pyridinyl substituent can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound .

Comparación Con Compuestos Similares

Isoindoline-1,3-dione Derivatives: These compounds share the isoindoline-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Phthalimide Derivatives: These compounds are structurally similar but may have different substituents, affecting their reactivity and applications.

Uniqueness: 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is unique due to its bromomethyl-pyridinyl substituent, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives . This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is a synthetic organic compound that belongs to the isoindoline-1,3-dione derivatives. Its unique structure features a bromomethyl group attached to a pyridine ring, which contributes to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C₁₄H₉BrN₂O₂

- Molecular Weight : 317.14 g/mol

- CAS Number : 135995-35-6

The primary target of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, influencing dopamine signaling pathways. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Anticancer Properties

Research indicates that 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis and necrosis in Raji cells (a human Burkitt's lymphoma cell line), highlighting its potential as an anticancer agent .

Neuroprotective Effects

In animal models, the compound has demonstrated the ability to reverse Parkinsonism induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This suggests its potential use in treating neurodegenerative diseases .

Anticonvulsant Activity

At specific dosages (e.g., 15.1 mg/kg), the compound has shown anticonvulsant properties in maximal electroshock (MES) models. This activity could be beneficial for developing new treatments for epilepsy .

Research Findings and Case Studies

Biochemical Pathways Affected

The interactions of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione with the dopamine receptor D2 are thought to modulate several key biochemical pathways:

- Dopamine Signaling : Altered due to receptor interaction.

- Apoptotic Pathways : Induction of programmed cell death in cancer cells.

Pharmacokinetics

The compound's hydrophobic nature suggests favorable membrane permeability, allowing it to effectively reach its biological targets within living organisms. Its pharmacokinetic profile indicates potential for oral bioavailability and systemic distribution .

Comparative Analysis with Similar Compounds

Compared to other isoindoline derivatives, 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione exhibits:

- Enhanced Selectivity : Due to its unique bromomethyl-pyridinyl substituent.

- Diverse Applications : Potential use in medicinal chemistry for developing new drugs targeting dopamine-related disorders.

Propiedades

IUPAC Name |

2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRIUIQJDWVLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599307 | |

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135995-35-6 | |

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.